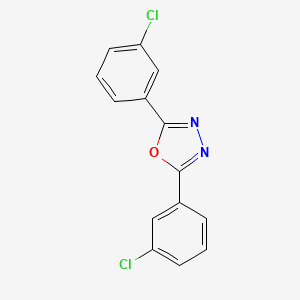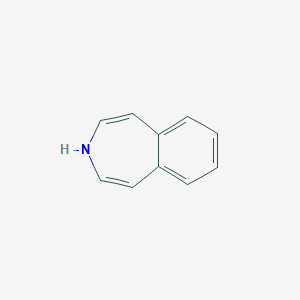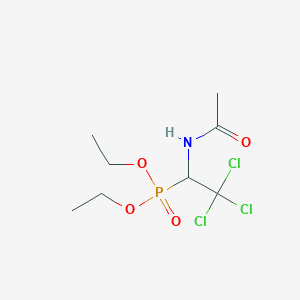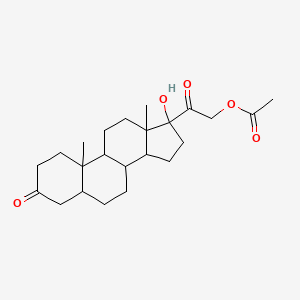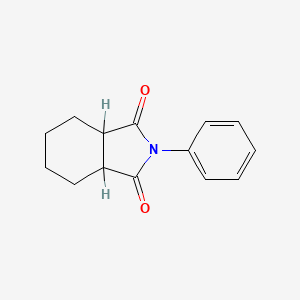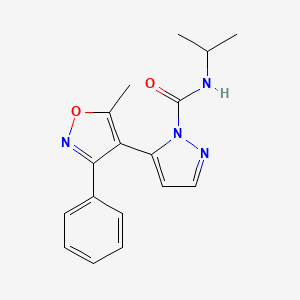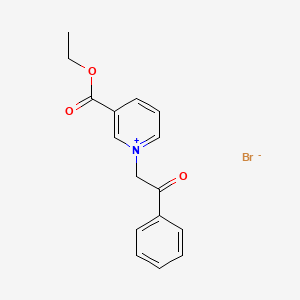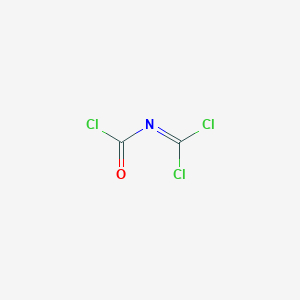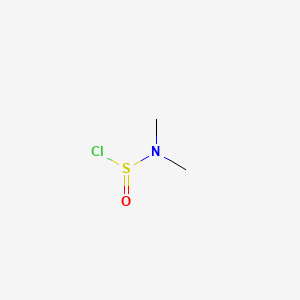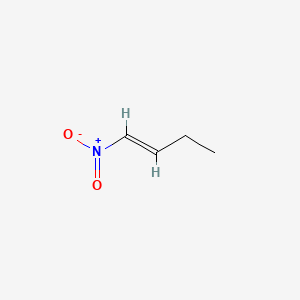
(E)-1-nitrobut-1-ene
Overview
Description
(E)-1-Nitrobut-1-ene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Nitrobut-1-ene can be synthesized through several methods. One common approach involves the nitration of butene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and pressures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale nitration reactors. The process involves the continuous feeding of butene and nitric acid into the reactor, where the reaction is catalyzed and maintained under optimal conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Nitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroalkanes, while reduction can produce amines.
Scientific Research Applications
(E)-1-Nitrobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (E)-1-nitrobut-1-ene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can participate in electron transfer reactions, influencing the reactivity and stability of the compound. These interactions can affect cellular pathways and molecular processes, making this compound a compound of interest in both chemical and biological research.
Comparison with Similar Compounds
1-Nitropropene: Similar in structure but with a shorter carbon chain.
2-Nitrobutene: An isomer with the nitro group attached to a different carbon atom.
Nitroethene: A simpler compound with a nitro group attached to an ethene backbone.
Uniqueness: (E)-1-Nitrobut-1-ene is unique due to its specific structural configuration, which influences its reactivity and potential applications. Its (E)-isomer configuration provides distinct chemical properties compared to other nitroalkenes, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
(E)-1-nitrobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTANVCZNJLPXGK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27675-37-2 | |
| Record name | 1-Butene, 1-nitro-, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027675372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


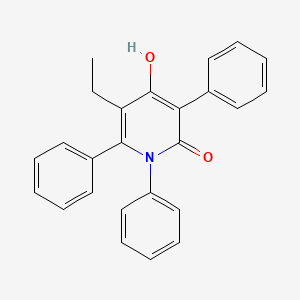
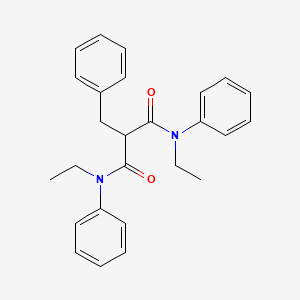
![N,N'-bis[2-(trifluoromethoxy)phenyl]propanediamide](/img/structure/B1654725.png)
![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-5-pyrimidin-2-ylsulfanylpyrimidin-2-yl]sulfanylethanone](/img/structure/B1654726.png)

